molecular formula C11H11NO B094048 1-(3-Methyl-1H-indol-2-yl)ethanone CAS No. 16244-23-8

1-(3-Methyl-1H-indol-2-yl)ethanone

Cat. No.: B094048
CAS No.: 16244-23-8
M. Wt: 173.21 g/mol
InChI Key: IPDDZZQGUXAJFL-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-indol-2-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their biological activity. This compound is characterized by the presence of a methyl group at the 3-position of the indole ring and an ethanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1H-indol-2-yl)ethanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a chemical reaction that transforms phenylhydrazines and ketones into indoles. For this specific compound, the reaction typically involves the use of 3-methylphenylhydrazine and acetone under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-2-carboxylic acids, 2-hydroxyindoles, and various substituted indoles depending on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Methyl-1H-indol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, affecting different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-indol-3-yl)ethanone
  • 3-Acetylindole
  • 1-Acetylindole
  • Indole-3-carboxaldehyde

Uniqueness

1-(3-Methyl-1H-indol-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3-methyl-1H-indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-9-5-3-4-6-10(9)12-11(7)8(2)13/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDDZZQGUXAJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344058
Record name 1-(3-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16244-23-8
Record name 1-(3-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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